Dodecanedioyl dichloride

Vue d'ensemble

Description

Dodecanedioyl dichloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It appears as a clear yellow to brown liquid .

Synthesis Analysis

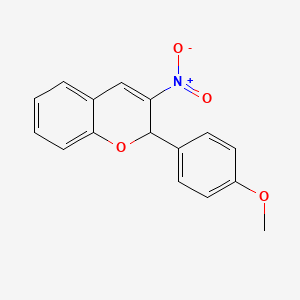

Dodecanedioyl dichloride has a linear formula of ClCO(CH2)10COCl . It is commercially available and can be purchased from various chemical suppliers .Molecular Structure Analysis

The molecular formula of Dodecanedioyl dichloride is C12H20Cl2O2 . Its molecular weight is 267.19 . The SMILES string representation is ClC(=O)CCCCCCCCCCC(Cl)=O .Physical And Chemical Properties Analysis

Dodecanedioyl dichloride has a density of 1.069 g/mL at 25 °C (lit.) . Its boiling point is 140 °C/0.5 mmHg (lit.) . The refractive index is n20/D 1.468 (lit.) . It has a vapor pressure of <0.75 mmHg at 20 °C .Applications De Recherche Scientifique

1. Metabolic Studies

Dodecanedioyl dichloride is used in metabolic studies. Cerdán et al. (1988) investigated the metabolism of dodecanedioic acid, a medium-chain dicarboxylic acid, in rat livers using NMR spectroscopy, revealing significant insights into the metabolic pathways involved (Cerdán et al., 1988).

2. Photocrosslinking Behaviors in Polyesters

Chen and Tsay (1995) explored the use of dodecanedioyl dichloride in preparing polyesters by interfacial polycondensation with trans-2,2′-dihydroxystilbene. They found that these polyesters exhibit photocrosslinking behaviors under UV light, which is significant for materials science applications (Chen & Tsay, 1995).

3. Synthesis of Oligoamides

Research by Hahn et al. (1985) involved synthesizing cyclic monomers and linear polymers through cyclocondensation reactions of dodecanedioyl dichloride. This has implications in the production of polymers like "Qiana"-Polyamide (Hahn et al., 1985).

4. Synthesis of Polyesters for Drug Delivery

Guo et al. (2004) synthesized poly(dodecanedioic acid-tetradecandioic acid) copolymers, which showed potential for use as drug delivery devices due to their degradability and controlled drug release properties (Guo et al., 2004).

5. Production of Dodecanedioic Acid via Biotransformation

Funk et al. (2017) demonstrated the production of dodecanedioic acid (DDA) using biotransformation of plant-oil derivatives, a sustainable and efficient approach for producing key chemical precursors (Funk et al., 2017).

6. Study of Dodecanedioic Acid in Energy Metabolism

Jin et al. (2015) explored the metabolism of dodecanedioic acid in rat livers, providing insights into its potential use for anaplerotic therapy in various metabolic disorders (Jin et al., 2015).

7. Synthesis of Autofluorescent Polymers for Tissue Engineering

Firoozi and Kang (2019) synthesized a highly elastic and autofluorescent polymer, poly(xylitol-dodecanedioic acid), for potential applications in tissue engineering (Firoozi & Kang, 2019).

8. Biocom

patibility Studies with Osteoblast CellsChen et al. (2011) investigated the impact of hydroxyapatite nanoparticles with different surface charges, modified using dodecanedioic acid, on osteoblast cells. This study has significant implications for biomedical applications in gene and drug delivery (Chen et al., 2011).

9. Crosslinking of Epoxidized Natural Rubber

Pire et al. (2012) explored the crosslinking of epoxidized natural rubber with dodecanedioic acid. This study provides insights into the mechanisms of rubber crosslinking, important for the rubber and automotive industries (Pire et al., 2012).

Safety and Hazards

Dodecanedioyl dichloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

dodecanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXXEPWXNDFGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)Cl)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369805 | |

| Record name | Dodecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecanedioyl dichloride | |

CAS RN |

4834-98-4 | |

| Record name | Dodecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dodecanedioyl dichloride used in polymer synthesis?

A1: Dodecanedioyl dichloride acts as a monomer in polymerization reactions, primarily via interfacial polycondensation. [, , , ] This process involves reacting the dichloride with a suitable diol or diamine at the interface of two immiscible solvents. The chlorine atoms on dodecanedioyl dichloride are replaced by the hydroxyl or amine groups, forming ester or amide linkages, respectively, and creating the polymer backbone. [, , , ]

Q2: What types of polymers can be synthesized using dodecanedioyl dichloride?

A2: The research highlights the synthesis of various polymers:

- Polyesters: Dodecanedioyl dichloride reacts with diols like trans-2,2′-dihydroxystilbene to yield polyesters with varying properties, such as melting points and photosensitivity, depending on the diol's structure. []

- Liquid Crystalline Polymers: Combining dodecanedioyl dichloride with monomers like 4,4′-dihydroxy-α,α′-dimethyl benzalazine and specific dyes yields polymers exhibiting liquid crystal phases. These materials have potential applications in electro-optical devices. [, ]

- Polyamides: Dodecanedioyl dichloride can be reacted with diamines, including those incorporating oligoaniline units, to create polyamides. These polyamides can exhibit electrochromic properties, making them suitable for applications like displays or smart windows. [, ]

Q3: How does the chain length of the diacid chloride influence the properties of the resulting polyester?

A3: Research on polyesters synthesized from trans-2,2′-dihydroxystilbene and various diacid chlorides, including dodecanedioyl dichloride, indicates a relationship between the diacid chloride's chain length and the polyester's properties. Specifically, as the number of methylene units in the diacid chloride increases (from 4 to 10), the reduced viscosity of the resulting polyester decreases. [] This suggests an influence on the polymer's molecular weight and potentially its physical properties.

Q4: Are there any studies on the environmental impact of dodecanedioyl dichloride or the polymers synthesized from it?

A4: While the provided research focuses on the synthesis and characterization of polymers derived from dodecanedioyl dichloride, it lacks information on its environmental impact and degradation pathways. Further research is needed to assess potential ecotoxicological effects and develop sustainable practices for its use and disposal.

Q5: What analytical techniques are used to characterize polymers synthesized with dodecanedioyl dichloride?

A5: Several analytical techniques are employed to characterize the polymers, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer's structure and composition. [, ]

- Infrared (IR) Spectroscopy: Helps identify functional groups and analyze chemical bonds within the polymer. [, , ]

- Differential Scanning Calorimetry (DSC): Provides information about the polymer's thermal transitions, such as melting point and glass transition temperature. []

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the synthesized polymers. []

- Static Light Scattering: Used to measure the weight-average molecular weight and size of polymer molecules in solution. []

- UV-Vis Spectroscopy: Helpful for studying the optical properties of polymers, particularly those with chromophores like the stilbene-containing polyesters. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)